1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine
Overview
Description
Scientific Research Applications
Enantioselectivity and Aromatase Inhibition
A study highlighted the enantioselectivity of benzofuran derivatives as inhibitors of aromatase, an enzyme involved in steroid biosynthesis. Although the specific compound of interest was not directly studied, related benzofuran derivatives were examined for their stereochemical effects on enzyme inhibition, suggesting potential applications in medicinal chemistry for drug design and development (Khodarahmi et al., 1998).
Antimicrobial and Antifungal Activity
Another research effort synthesized benzothiazole amides, closely related to the chemical structure , and evaluated their antimicrobial and antifungal activities. This study indicates the potential of such compounds in developing new antimicrobial agents (Pejchal et al., 2015).
Synthesis of Fluorinated Heterocycles
Research on the mild and metal-free synthesis of fluorinated heterocycles using benzylic alcohols and amines suggests applications in creating fluorinated compounds for pharmaceuticals and agrochemicals. This method could potentially be applied to synthesize derivatives of "1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine" for various industrial applications (Parmar & Rueping, 2014).
Fluorescence Characteristics of Benzofuran Compounds
The fluorescence properties of benzofuran derivatives were studied, highlighting the impact of substituent groups on fluorescence intensity and wavelengths. Such compounds could be utilized as fluorogenic reagents or in the design of fluorescent materials (Uchiyama et al., 1998).
Synthesis of Nucleosides Containing the α-Carboline Framework
A study focused on synthesizing fluorinated benzofuro[2,3-b]pyridines and benzothieno[2,3-b]pyridines, including the α-carboline framework. These findings have implications for developing nucleosides and nucleoside mimetics with potential therapeutic applications (Iaroshenko et al., 2009).
Future Directions
Benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications. They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, it is expected that more research will be conducted on benzofuran derivatives, including 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine, in the future.
Properties
IUPAC Name |
1-(7-fluoro-1-benzofuran-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXVJVZBABOKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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